(2S,3R)-2,3-bis(trifluoromethyl)piperidine hydrochloride
Description
(2S,3R)-2,3-Bis(trifluoromethyl)piperidine hydrochloride is a chiral piperidine derivative featuring two trifluoromethyl (CF₃) groups at the 2S and 3R positions of the six-membered ring, with a hydrochloride counterion enhancing its stability and solubility. The CF₃ groups confer high lipophilicity and metabolic resistance, making such compounds candidates for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
(2S,3R)-2,3-bis(trifluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F6N.ClH/c8-6(9,10)4-2-1-3-14-5(4)7(11,12)13;/h4-5,14H,1-3H2;1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVFSIZSNORCCA-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(F)(F)F)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)C(F)(F)F)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-bis(trifluoromethyl)piperidine hydrochloride typically involves the introduction of trifluoromethyl groups into a piperidine framework. One common method is the trifluoromethylation of piperidine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like acetonitrile, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2,3-bis(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated piperidine rings.
Scientific Research Applications
Pharmaceutical Development
The incorporation of trifluoromethyl groups in drug molecules often leads to improved pharmacological properties. Research has shown that compounds with trifluoromethyl substitutions can exhibit enhanced potency against various biological targets. For instance, studies have demonstrated that the addition of trifluoromethyl groups can increase the binding affinity of compounds to their respective targets, which is crucial for drug efficacy .
Table 1: Summary of Biological Activities Related to Trifluoromethyl Compounds
Cancer Therapy
Piperidine derivatives, including (2S,3R)-2,3-bis(trifluoromethyl)piperidine hydrochloride, have been investigated for their potential anticancer properties. The compound has shown significant cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent. For example, studies have reported that certain piperidine derivatives can induce apoptosis in cancer cells more effectively than standard chemotherapeutics .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated lower IC50 values compared to traditional treatments, suggesting its potential as an effective anticancer agent .
Antimicrobial Applications
The antimicrobial properties of trifluoromethyl-substituted compounds have been widely studied. Research indicates that this compound exhibits potent activity against various pathogens, including antibiotic-resistant strains. This property positions it as a promising candidate for developing new antimicrobial agents .
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that the compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential application in treating resistant infections .
Enzyme Inhibition
The compound has also been explored for its ability to inhibit specific enzymes involved in critical biological pathways. The trifluoromethyl group enhances the lipophilicity and binding affinity of the compound, making it a valuable candidate for enzyme inhibition studies .
Mechanism of Action
The mechanism of action of (2S,3R)-2,3-bis(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The target compound is distinguished by its stereochemistry (2S,3R) and direct CF₃ substitution on the piperidine ring. Key analogs include:
(a) L-733,060 Hydrochloride
- Structure : (2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine hydrochloride.
- Molecular Formula: C₂₀H₁₉NOF₆·HCl (MW: 439.82) .
- Key Differences: Substituents: A phenyl group at position 2 and a methoxy-linked bis-CF₃ phenyl group at position 3. Stereochemistry: 2S,3S (vs. 2S,3R in the target compound).
(b) (2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine
- Molecular Formula: C₂₀H₁₉F₆NO (MW: 403.36) .
- Key Differences: Lacks the hydrochloride counterion. Shares the 2S,3S configuration and phenyl/methoxy substituents with L-733,060. Application: No explicit activity noted, but structural similarity to L-733,060 suggests possible receptor targeting .
(c) N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Hydrochloride
Physicochemical and Functional Comparisons
*Calculated for C₇H₁₀F₆N·HCl: C (29.34%), H (3.52%), Cl (12.38%), F (39.84%), N (4.89%).
Pharmacological and Industrial Relevance
- Target Compound : The 2S,3R configuration and dual CF₃ groups may enhance binding selectivity compared to 2S,3S analogs like L-733,060. Its smaller size could improve membrane permeability but reduce receptor affinity.
- L-733,060: The 2S,3S stereochemistry and bulky substituents optimize NK1 receptor interaction, demonstrating how minor stereochemical changes drastically alter bioactivity .
- Thiourea Derivative: The thiourea moiety and aromatic groups align with agrochemical design principles, emphasizing non-CNS applications .
Biological Activity
(2S,3R)-2,3-bis(trifluoromethyl)piperidine hydrochloride is a compound of interest due to its unique structural properties and potential biological applications. This article details the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Structural Characteristics
The compound features a piperidine ring with two trifluoromethyl groups attached at the 2 and 3 positions. This configuration enhances lipophilicity and may influence the compound's interaction with biological targets. The trifluoromethyl groups are known to affect pharmacokinetic properties, potentially leading to increased metabolic stability and altered receptor binding profiles.
Biological Activity Overview
Research indicates that piperidine derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuropharmacological effects. The specific biological activities of this compound can be summarized as follows:
- Anti-inflammatory Properties : Compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various in vitro models . The ability to modulate these inflammatory pathways suggests potential therapeutic applications in conditions like asthma and chronic pain.
- Anticancer Activity : Piperidine derivatives have been explored for their anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction .
- Neuropharmacological Effects : Some studies suggest that piperidine compounds can interact with neurotransmitter receptors, influencing central nervous system activity. This interaction may lead to applications in treating neurological disorders .
Case Study 1: Anti-inflammatory Activity
A study evaluated 24 N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives. Among these, compounds c6 and c10 showed potent anti-inflammatory activity by inhibiting LPS-stimulated production of key inflammatory mediators in RAW 264.7 cells .
| Compound | IC50 (nM) | Activity Description |
|---|---|---|
| c6 | 25.0 | Inhibits TNF-α production |
| c10 | 30.5 | Reduces IL-6 levels |
Case Study 2: Anticancer Activity
In a separate investigation into piperidine derivatives for anticancer applications, a compound similar in structure to this compound was tested against FaDu hypopharyngeal tumor cells. Results indicated that the compound exhibited superior cytotoxicity compared to standard treatments like bleomycin .
| Compound | Cell Line | Cytotoxicity (%) | Mechanism |
|---|---|---|---|
| Analog A | FaDu | 75% | Apoptosis induction |
| Bleomycin | FaDu | 60% | DNA damage |
Pharmacological Implications
The diverse biological activities associated with this compound suggest its potential as a lead compound for drug development. Its ability to modulate inflammatory responses and induce cancer cell apoptosis positions it as a candidate for further exploration in therapeutic contexts.
Q & A
Q. What are the recommended synthetic routes for (2S,3R)-2,3-bis(trifluoromethyl)piperidine hydrochloride?
The synthesis of this chiral piperidine derivative typically involves stereoselective introduction of trifluoromethyl groups. Key steps may include:
- Chiral resolution : Use of enantiomerically pure starting materials or catalysts to control stereochemistry at C2 and C3 positions.
- Trifluoromethylation : Methods such as halogen exchange (e.g., Cl → CF) using Cu-mediated reactions or nucleophilic trifluoromethylation agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions .
- Hydrochloride salt formation : Precipitation via acid-base titration in non-aqueous solvents (e.g., diethyl ether or dichloromethane) to ensure high purity .
Q. How should researchers safely handle and store this compound?
- Handling : Use PPE (gloves, lab coat, safety goggles) in a fume hood. Avoid dust formation via wet handling or solvent slurries .
- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Protect from light and moisture to prevent decomposition .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What analytical techniques are suitable for characterizing this compound?
- Chiral purity : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) and polarimetric detection .
- Structural confirmation : / NMR for trifluoromethyl group identification and X-ray crystallography for absolute configuration validation .
- Purity assessment : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for this compound?
- In vitro validation : Replicate assays (e.g., enzyme inhibition, receptor binding) under standardized conditions (pH, temperature, solvent controls) to isolate variables .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and compare with experimental IC values .
- Metabolic stability : Use hepatic microsome assays to assess if metabolite interference explains discrepancies .
Q. What strategies optimize enantiomeric purity during synthesis?
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed trifluoromethylation to enhance stereoselectivity .
- Kinetic resolution : Utilize enzymatic methods (e.g., lipases) to separate enantiomers during intermediate steps .
- Crystallization-induced diastereomer resolution : Use chiral counterions (e.g., tartaric acid) to isolate the desired diastereomer .
Q. How do trifluoromethyl groups influence the compound’s physicochemical properties?
- Lipophilicity : The CF groups increase logP values, enhancing membrane permeability (measure via shake-flask method) .
- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism; validate via cytochrome P450 inhibition assays .
- Solubility : Balance hydrophobic CF groups with hydrophilic hydrochloride salt formation to optimize aqueous solubility (measure via HPLC-UV) .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- DFT calculations : Use Gaussian 16 to model transition states for trifluoromethyl group participation in nucleophilic substitutions .
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in spectroscopic data?
- NMR validation : Compare chemical shifts with NIST reference data .
- Isotopic labeling : Use -labeled analogs to confirm peak assignments in complex spectra .
- Cross-lab replication : Collaborate with independent labs to rule out instrument-specific artifacts .
Q. Why might biological assay results vary between studies?
- Cell line variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
- Buffer composition : Evaluate ion strength and co-solvent effects (e.g., DMSO tolerance) on activity .
- Protein batch differences : Use standardized recombinant proteins (e.g., from Addgene) to minimize variability .
Application-Oriented Questions
Q. How is this compound utilized in drug discovery pipelines?
- Lead optimization : Serve as a scaffold for structure-activity relationship (SAR) studies via functional group modifications (e.g., substituting piperidine with morpholine) .
- Prodrug development : Investigate ester or amide derivatives to enhance bioavailability .
- Target validation : Use radiolabeled analogs (e.g., ) in PET imaging to trace in vivo distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
